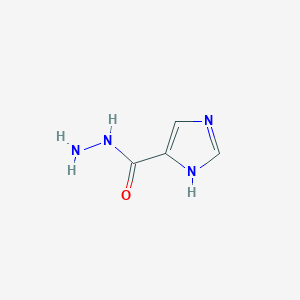

1H-Imidazole-5-carbohydrazide

説明

1H-Imidazole-5-carbohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N4O and its molecular weight is 126.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

1H-Imidazole-5-carbohydrazide is a derivative of imidazole, which is known to interact with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , Myoglobin , Nitric oxide synthase, inducible , Adenylate kinase 2, mitochondrial , and Serine/threonine-protein kinase pim-1 among others . These targets play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and signal transduction.

Mode of Action

The interaction between the compound and its targets can lead to changes in the target’s activity, which can have downstream effects on various biological processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the range of its potential targets. For instance, the interaction with Monomeric sarcosine oxidase could affect the metabolism of sarcosine, while the interaction with Nitric oxide synthase, inducible could influence the production of nitric oxide . The compound’s effect on these pathways could lead to changes in cellular function and physiology.

Pharmacokinetics

The properties of imidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it acts as an inhibitor of Nitric oxide synthase, inducible , it could potentially reduce the production of nitric oxide, which could have various effects on cellular signaling and vascular tone .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules that could interact with the compound, and the specific cell types in which the compound is active. Detailed information on these aspects is currently lacking .

生物活性

1H-Imidazole-5-carbohydrazide is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and a carbohydrazide functional group. This unique combination contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

- Antitumor Activity : Preliminary studies indicate that this compound may possess anticancer properties. It has been suggested that the compound interacts with specific enzymes and proteins, potentially influencing their activity and leading to antitumor effects .

- Antioxidant Properties : The compound demonstrates free radical scavenging activity, indicating potential antioxidant capabilities . This property is crucial for protecting cells from oxidative stress, which is linked to various diseases.

Although detailed mechanisms are not extensively documented, it is known that this compound interacts with specific molecular targets. These interactions can modulate enzyme activities and affect cellular pathways, contributing to its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds reveals distinct pharmacological profiles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-5-carbohydrazide | C5H8N4O | Contains a methyl group enhancing solubility. |

| 1-Phenyl-1H-imidazole-5-carbohydrazide | C10H10N4O | Exhibits enhanced biological activity due to phenyl substitution. |

| 4-Nitro-1H-imidazole-5-carbohydrazide | C4H6N6O3 | Nitro group increases reactivity and potential for further derivatization. |

The unique substitution pattern on the imidazole ring of this compound influences its chemical reactivity and biological activity compared to its analogs .

Case Studies

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antimicrobial Efficacy : In vitro studies have confirmed that this compound effectively inhibits the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Cancer Research : A study focusing on the compound's interaction with cellular pathways has shown promising results in inhibiting tumor cell proliferation, suggesting its potential as an anticancer agent .

- Antioxidant Activity : Research indicates that compounds exhibiting antioxidant properties can protect against oxidative damage in cells. The ability of this compound to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related diseases .

科学的研究の応用

Key Synthesis Route

- Starting Materials : Imidazole derivatives, hydrazine hydrate.

- Reaction Conditions : Typically involves heating under reflux in a suitable solvent such as ethanol or methanol.

The compound's molecular formula is , with a molecular weight of 114.12 g/mol. Its structure features an imidazole ring, which contributes to its diverse reactivity and biological activity.

Biological Applications

1H-Imidazole-5-carbohydrazide exhibits various biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Antiviral Properties : Research indicates that this compound can inhibit viral replication. For instance, it has been evaluated for its potential as an inhibitor of HIV integrase, showing promising results in preliminary assays .

- Anti-hyperlipidemic Effects : A series of derivatives based on imidazole-5-carbohydrazide have been tested for their lipid-lowering activities, indicating potential applications in managing hyperlipidemia and related cardiovascular diseases .

Material Science Applications

In addition to its biological significance, this compound is utilized in material science:

- Catalyst Development : The compound serves as a building block for synthesizing novel catalysts used in organic reactions. Its unique structure allows for modifications that enhance catalytic efficiency.

- Polymer Chemistry : It can be incorporated into polymer matrices to create materials with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Study 1: Antiviral Activity against HIV

A study evaluated the inhibitory effects of various imidazole derivatives on HIV integrase. Among them, this compound demonstrated moderate antiviral activity, suggesting its potential as a lead compound for further drug development targeting HIV .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound led to the identification of compounds with enhanced biological activity. These derivatives were tested for their ability to inhibit key enzymes involved in lipid metabolism, showcasing their potential application in treating metabolic disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 1H-Imidazole-4-carbohydrazide | Imidazole derivative | Antiviral |

| 1H-Imidazole-2-carbohydrazide | Imidazole derivative | Antimicrobial |

| 1H-Imidazole-3-carbohydrazide | Imidazole derivative | Anti-hyperlipidemic |

This table illustrates how variations in the imidazole ring can influence the biological activity of these compounds.

特性

IUPAC Name |

1H-imidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-2-7-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMACJSAHLBMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939708 | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18329-78-7 | |

| Record name | 18329-78-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。